tert-Butyl 4-chloro-4-oxobutaneperoxoate
Description
tert-Butyl 4-chloro-4-oxobutaneperoxoate is a specialized organic compound featuring a tert-butyl ester group, a chloro substituent, and a peroxoate (peroxide-containing) functional group. This structure combines steric bulk from the tert-butyl moiety with the electrophilic reactivity of the chloro and peroxoate groups. The peroxoate group distinguishes it from standard esters, likely conferring higher oxidative reactivity and reduced thermal stability .
Properties
CAS No. |
28839-26-1 |
|---|---|
Molecular Formula |
C8H13ClO4 |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
tert-butyl 4-chloro-4-oxobutaneperoxoate |
InChI |
InChI=1S/C8H13ClO4/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H2,1-3H3 |
InChI Key |
WXNMOOQJPNRSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OOC(=O)CCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs include:
- Methyl-4-chloro-4,4'-oxobutanoate (): A methyl ester with a chloro substituent and oxo group.
- tert-Butyl 4-bromobutanoate (): A brominated tert-butyl ester lacking the peroxoate group.
- 4-Methoxy-4-oxobutanoic acid (): A carboxylic acid derivative with a methoxy substituent.
Functional Group Comparison :
| Compound | Ester Group | Halogen | Oxo Group | Peroxoate |
|---|---|---|---|---|
| tert-Butyl 4-chloro-4-oxobutaneperoxoate | tert-butyl | Cl | Yes | Yes |
| Methyl-4-chloro-4,4'-oxobutanoate | Methyl | Cl | Yes | No |
| tert-Butyl 4-bromobutanoate | tert-butyl | Br | No | No |
| 4-Methoxy-4-oxobutanoic acid | None | None | Yes | No |
The peroxoate group in the target compound introduces unique oxidative properties, while the tert-butyl group enhances steric hindrance compared to methyl esters .
Reactivity and Stability
- Electrophilic Reactivity: The chloro substituent in this compound may facilitate nucleophilic substitution reactions, though the tert-butyl group could slow kinetics due to steric effects. In contrast, tert-butyl 4-bromobutanoate (Br being a better leaving group than Cl) would undergo substitution more readily .
- Oxidative Potential: The peroxoate group likely makes the compound a strong oxidizer, unlike non-peroxoate analogs. This property could render it useful in polymerization or epoxidation reactions but may also reduce shelf life due to instability .
- Thermal Stability: Peroxides are generally thermally labile. Comparative studies of methyl-4-chloro-4,4'-oxobutanoate () suggest that replacing the methyl group with tert-butyl could marginally improve stability, though the peroxoate group remains a liability .
Spectroscopic Differentiation
As demonstrated in and , NMR and UV spectroscopy are critical for distinguishing these compounds:
- ¹H-NMR : The tert-butyl group would show a singlet at ~1.2–1.4 ppm, while the peroxoate oxygen could deshield adjacent protons.
- ¹³C-NMR: The carbonyl carbon (C=O) in the peroxoate group may resonate downfield (~170–180 ppm), differing from non-peroxoate esters (~165–175 ppm) .
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